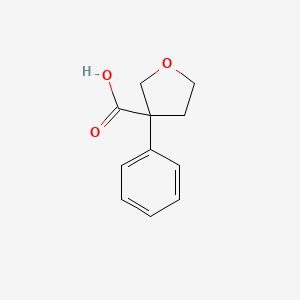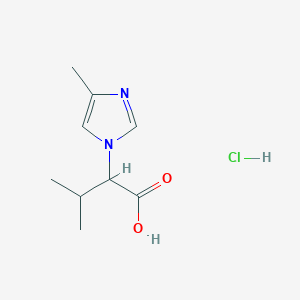
3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride is a synthetic organic compound that features a butanoic acid backbone substituted with a methyl group and a 4-methylimidazol-1-yl moiety
作用机制
Target of Action
Imidazole derivatives have been found to interact with a broad range of targets due to their versatile chemical structure. They are known to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents .
Mode of Action
The interaction of imidazole derivatives with their targets can result in a variety of biological effects. The specific mode of action would depend on the particular derivative and its target .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For instance, some derivatives have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of imidazole derivatives can be diverse, ranging from anti-inflammatory effects to antitumor activity. These effects are a result of the compound’s interaction with its target .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it may interact with metalloenzymes, affecting their catalytic activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors or enzymes can modulate signaling cascades, leading to changes in gene transcription and protein synthesis. Additionally, it may affect metabolic pathways by altering enzyme activities, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in mRNA and protein levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic adjustments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or metabolic imbalances. Threshold effects are often observed, where a specific dosage range produces optimal results without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic balance. Its impact on metabolic pathways can lead to changes in energy production, biosynthesis, and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity. The distribution pattern of the compound can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide to introduce the 4-methyl group.
Butanoic Acid Backbone Construction: The butanoic acid backbone is constructed through a series of reactions starting from a suitable precursor such as 2-bromo-3-methylbutanoic acid.
Coupling Reaction: The alkylated imidazole is coupled with the butanoic acid derivative under basic conditions to form the final product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the butanoic acid moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
相似化合物的比较
Similar Compounds
- 2-(4-Methylimidazol-1-yl)acetic acid
- 4-(2-Methylimidazol-1-yl)butanoic acid
- 3-Methyl-2-(1H-imidazol-1-yl)propanoic acid
Uniqueness
3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride is unique due to the specific positioning of the methyl and imidazole groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity patterns and biological activities compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3-methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6(2)8(9(12)13)11-4-7(3)10-5-11;/h4-6,8H,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPWAMIXQCDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2599628.png)
![(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B2599630.png)
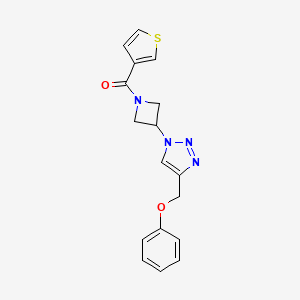

![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)
![diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2599635.png)
![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)
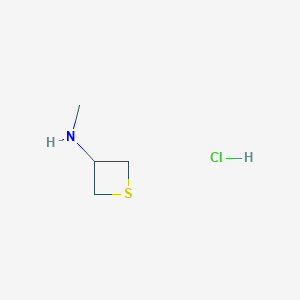
![2-(1,2-benzoxazol-3-yl)-N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide](/img/structure/B2599641.png)
![1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2599642.png)
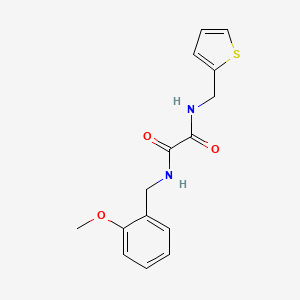

![1-(naphthalene-2-sulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2599649.png)
